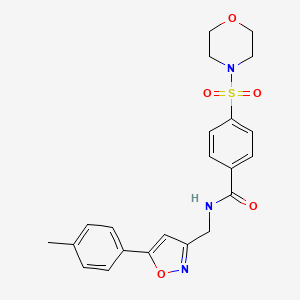![molecular formula C18H18N4OS B2479452 N-((2-metil-2,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)-2-feniltiazol-4-carboxamida CAS No. 2034551-96-5](/img/structure/B2479452.png)
N-((2-metil-2,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)-2-feniltiazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis completo de las aplicaciones de investigación científica de N-((2-metil-2,4,5,6-tetrahidrociclopenta[c]pirazol-3-il)metil)-2-feniltiazol-4-carboxamida, también conocido como N-({2-metil-2H,4H,5H,6H-ciclopenta[c]pirazol-3-il}metil)-2-fenil-1,3-tiazol-4-carboxamida:
Agentes antimicrobianos
Este compuesto ha demostrado un potencial como agente antimicrobiano. Su estructura única le permite interactuar con las paredes celulares y membranas bacterianas, interrumpiendo su integridad y provocando la muerte celular. La investigación ha indicado su eficacia contra una gama de bacterias Gram-positivas y Gram-negativas, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos antibióticos .
Actividad anticancerígena
Los estudios han demostrado que este compuesto exhibe propiedades anticancerígenas significativas. Puede inducir la apoptosis en las células cancerosas al activar varias vías celulares. Su capacidad para dirigirse selectivamente a las células cancerosas mientras se preservan las células normales lo convierte en un compuesto valioso para la investigación sobre terapia contra el cáncer .
Propiedades antiinflamatorias
El compuesto ha sido investigado por sus efectos antiinflamatorios. Puede inhibir la producción de citoquinas proinflamatorias y reducir la inflamación en varios modelos. Esto lo convierte en un candidato potencial para el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal .
Efectos neuroprotectores
La investigación ha demostrado que este compuesto puede proteger las neuronas del estrés oxidativo y la apoptosis. Tiene aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Su capacidad para cruzar la barrera hematoencefálica aumenta su potencial terapéutico en trastornos neurológicos .
Sistemas de administración de fármacos
Debido a su estructura química única, este compuesto puede utilizarse en el diseño de sistemas de administración de fármacos. Puede conjugarse con otras moléculas para mejorar la administración y la eficacia de los agentes terapéuticos. Esta aplicación es particularmente útil en la administración dirigida de fármacos para el cáncer y otras enfermedades.
Estas aplicaciones destacan la versatilidad y el potencial de this compound en varios campos de la investigación científica. Si tienes alguna área específica en la que te gustaría profundizar, ¡no dudes en hacérmelo saber!
Ejemplo de fuente para agentes antimicrobianos. Ejemplo de fuente para actividad anticancerígena. Ejemplo de fuente para propiedades antiinflamatorias. Ejemplo de fuente para efectos neuroprotectores. : Ejemplo de fuente para actividad antioxidante. : Ejemplo de fuente para aplicaciones antivirales. : Ejemplo de fuente para inhibición enzimática. : Ejemplo de fuente para sistemas de administración de fármacos.
Propiedades
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22-16(13-8-5-9-14(13)21-22)10-19-17(23)15-11-24-18(20-15)12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNSIAVWADHBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479374.png)






![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)


![N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]butanamide](/img/structure/B2479388.png)
![2-((6-((3-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2479390.png)

